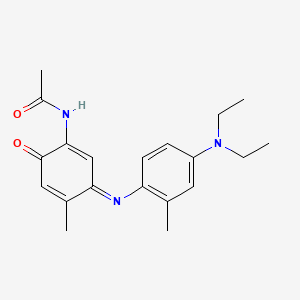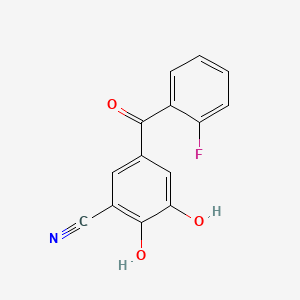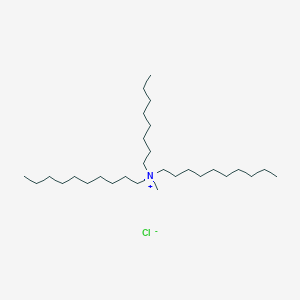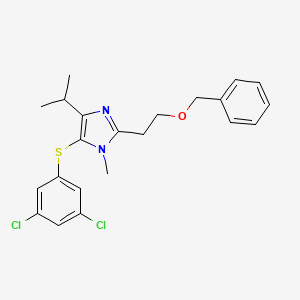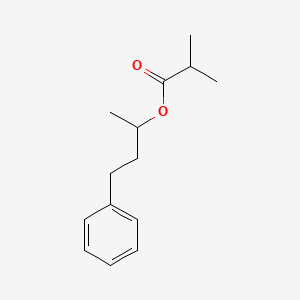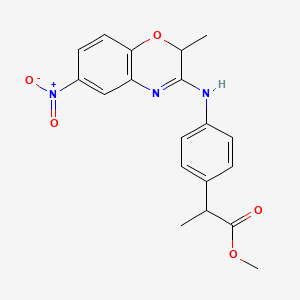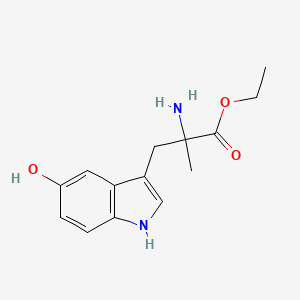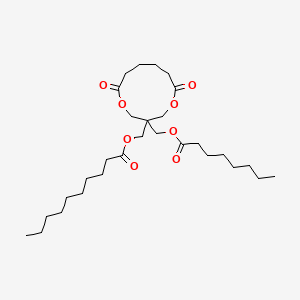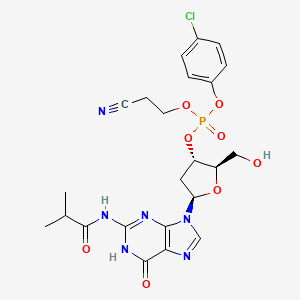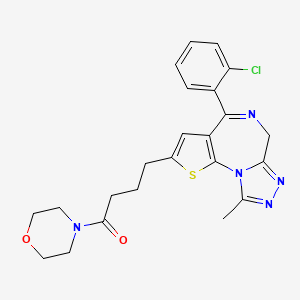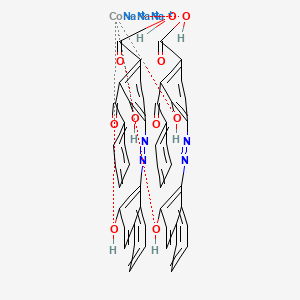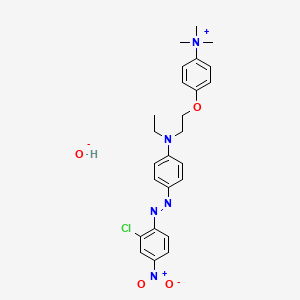
6-Chloro-4-(2-(diethylamino)ethyl)-2H-1,4-benzoxazin-3(4H)-one monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of EINECS 257-078-6 involves several synthetic routes and reaction conditions. One common method is the reaction of dimethylamine with a naphthacene derivative under controlled conditions. Industrial production methods often involve large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
EINECS 257-078-6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the naphthacene ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Scientific Research Applications
EINECS 257-078-6 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of EINECS 257-078-6 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
EINECS 257-078-6 can be compared with other similar compounds, such as:
Tetracycline: Another naphthacene derivative with similar structural features but different biological activities.
Doxycycline: A related compound with enhanced stability and broader spectrum of activity.
Properties
CAS No. |
51244-42-9 |
|---|---|
Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
6-chloro-4-[2-(diethylamino)ethyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-3-16(4-2)7-8-17-12-9-11(15)5-6-13(12)19-10-14(17)18;/h5-6,9H,3-4,7-8,10H2,1-2H3;1H |
InChI Key |
WAIXCVQVKNMSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)COC2=C1C=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


